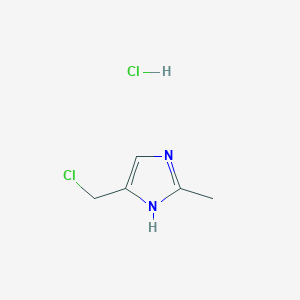
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C5H8Cl2N2 It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride typically involves the chloromethylation of 2-methylimidazole. One common method includes the reaction of 2-methylimidazole with formaldehyde and hydrochloric acid, followed by chlorination with thionyl chloride or phosphorus trichloride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to meet the stringent quality standards required for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Cyclization Reactions: The compound can be used as a building block in the synthesis of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles, which can be further functionalized for specific applications.
Cyclization Reactions: Products include fused heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Scientific Research Applications
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through covalent attachment of the chloromethyl group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride depends on its specific application. In general, the chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful for modifying biomolecules or synthesizing complex organic structures. The imidazole ring can also participate in various interactions, such as hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: The parent compound, which lacks the chloromethyl group.
4-(Bromomethyl)-2-methyl-1H-imidazole: A similar compound with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-2-methyl-1H-imidazole: A derivative with a hydroxymethyl group.
Uniqueness
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other derivatives. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the introduction of various functional groups through substitution reactions. Additionally, the compound’s ability to form covalent bonds with nucleophiles makes it useful for modifying biomolecules and synthesizing complex organic structures.
Properties
IUPAC Name |
5-(chloromethyl)-2-methyl-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWHKRXEROAPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59022-78-5 |
Source


|
| Record name | 4-(chloromethyl)-2-methyl-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
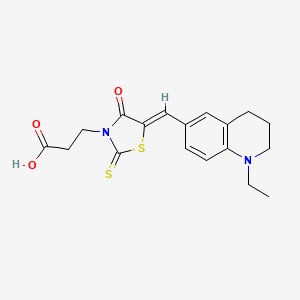


![1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B2609096.png)
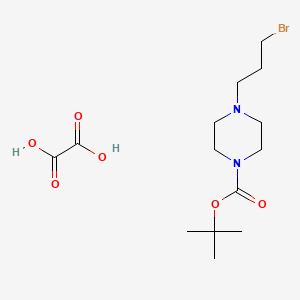

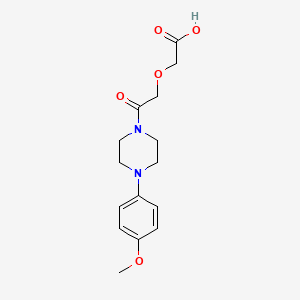
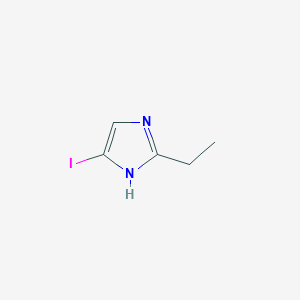
![Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2609105.png)
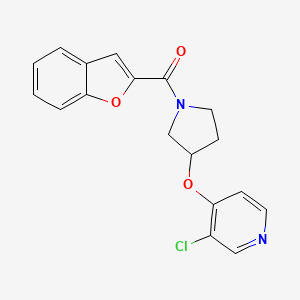
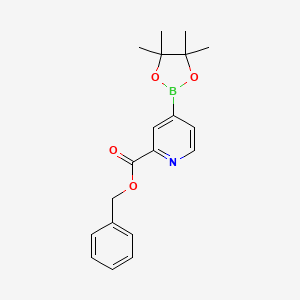
![2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide](/img/structure/B2609108.png)
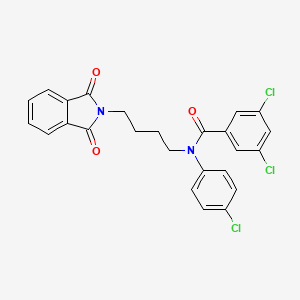
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2609114.png)
